GS-5829 is developed by Gilead Sciences and falls under the category of bromodomain inhibitors. These inhibitors are part of a larger class of compounds that target epigenetic regulators involved in transcriptional regulation. Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene expression regulation .
The synthesis of GS-5829 involves complex organic chemistry techniques, typically including multi-step synthesis processes that may encompass:
These synthetic routes are optimized for yield and purity, ensuring that the compound meets the necessary specifications for clinical testing .
GS-5829 has a distinct molecular structure characterized by several functional groups that contribute to its binding affinity for bromodomains. The structural formula can be represented as follows:
The compound features a core structure that allows it to fit into the acetyl-lysine binding pocket of bromodomain proteins, mimicking acetylated lysine residues and thereby inhibiting their function .
GS-5829 primarily functions through competitive inhibition, where it binds to the same sites on bromodomain proteins as acetylated lysines would. This binding prevents the recruitment of transcriptional co-factors necessary for gene expression modulation. The chemical reactions involved include:
These interactions are critical for its efficacy as an inhibitor in cancer treatment .
The mechanism of action for GS-5829 involves several key steps:
This mechanism highlights its potential as a therapeutic agent in targeting epigenetic modifications associated with malignancies .
GS-5829 exhibits several notable physical and chemical properties:
These properties are essential for formulation development in drug delivery systems .
GS-5829 is primarily investigated for its applications in oncology:
The ongoing research into GS-5829 underscores its potential significance in cancer therapeutics and epigenetic studies .
GS-5829 (Alobresib), with the chemical name 2-cyclopropyl-5-(3,5-dimethyl-4-isoxazolyl)-α,α-di-2-pyridinyl-1H-benzimidazole-7-methanol and CAS registry number 1637771-14-2, belongs to the 4-aryl-2,5-dimethylisoxazole class of BET inhibitors. Its molecular formula is C₂₆H₂₃N₅O₂, yielding a molecular weight of 437.5 g/mol [2] [5]. The compound exists as a solid powder with solubility of 10 mM in DMSO under standard storage conditions (-20°C for solids; -80°C for solutions) [2].
GS-5829 competitively inhibits BET bromodomains (BRD2/3/4/T) by mimicking acetylated lysine (KAc) residues on histones. Its dimethylisoxazole moiety inserts into the conserved KAc binding pocket within bromodomains, forming critical hydrogen bonds with asparagine residues (e.g., Asn140 in BRD4) [5]. This binding displaces BET proteins from chromatin, preventing the recruitment of transcriptional complexes like P-TEFb and thereby halting RNA polymerase II-dependent transcription elongation [1] [5].
GS-5829 exemplifies key SAR principles for BET inhibitors:
Table 1: Structural and Activity Comparison of Select BET Inhibitors [2] [5]
Compound | Core Structure | BRD4 IC₅₀ (nM) | Key Features |
---|---|---|---|
GS-5829 | Dimethylisoxazole | ~46 | High selectivity; moderate solubility |
JQ1 | Thienodiazepine | ~77 | Short half-life; tert-butyl ester |
OTX015 | Triazolodiazepine | ~100 | Oral bioavailability; BD1/BD2 pan-inhibitor |
In preclinical models, GS-5829 demonstrated oral bioavailability consistent with its moderate lipophilicity (cLogP ~3.2). Once-daily administration in xenograft studies achieved sufficient plasma concentrations to suppress MYC expression and tumor growth. Notably, the compound showed linear absorption kinetics at lower doses (0.6–6 mg) but plateaued at higher doses (>6 mg) in solid tumor models [1] [4].
Clinical pharmacokinetics revealed non-dose-proportional increases in plasma exposure. Across phase Ib studies in metastatic castration-resistant prostate cancer (mCRPC), patients receiving 2–9 mg/day exhibited:
HEXIM1 upregulation serves as a primary biomarker for BET target engagement. GS-5829 dose-dependently induces HEXIM1 transcription by releasing P-TEFb from inhibitory complexes. In mCRPC patients:
GS-5829 suppresses CCR2 (a chemokine receptor) and MYC transcription via BRD4 displacement from super-enhancers:
Table 2: Pharmacodynamic Biomarkers of GS-5829 Activity [1] [3] [5]
Biomarker | Mechanism | Functional Outcome | Dose Dependency |
---|---|---|---|
HEXIM1 | P-TEFb sequestration release | Transcriptional pause release inhibition | ≥6 mg (clinical doses) |
MYC | Super-enhancer dissociation | Impaired cancer cell proliferation/survival | 400 nM (preclinical) |
CCR2 | Enhancer inactivation | Disrupted chemokine signaling | Correlates with MYC suppression |
NF-κB | Reduced p65 recruitment to promoters | Anti-inflammatory effects; apoptosis | Observed in CLL co-cultures |
Key Compound Nomenclature
Table 3: Summary of GS-5829 Nomenclature
Designation | Name |
---|---|
Systematic Name | 2-cyclopropyl-5-(3,5-dimethyl-4-isoxazolyl)-α,α-di-2-pyridinyl-1H-benzimidazole-7-methanol |
Synonyms | Alobresib, GS-5829, GS5829 |
CAS Registry | 1637771-14-2 |
Molecular Formula | C₂₆H₂₃N₅O₂ |
Drug Class | Bromodomain and Extra-Terminal (BET) Inhibitor |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: